6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine

描述

Chemical Structure and Properties

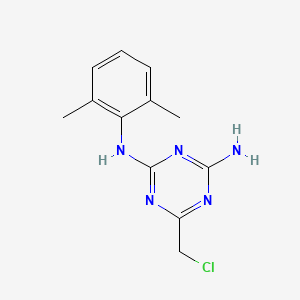

6-(Chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine (molecular formula: C₁₂H₁₄ClN₅) is a substituted 1,3,5-triazine derivative characterized by:

- A central triazine ring with a chloromethyl (-CH₂Cl) group at position 4.

- A 2,6-dimethylphenyl substituent at position 2, providing steric hindrance and modulating electronic properties.

- Diamine groups at positions 2 and 2.

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the 2,6-dimethylphenyl group introduces steric bulk that may influence binding interactions in biological or synthetic applications .

属性

IUPAC Name |

6-(chloromethyl)-2-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-7-4-3-5-8(2)10(7)17-12-16-9(6-13)15-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVJCCRYJISPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,6-dimethylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the triazine ring. The chloromethyl group is introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of triazine amines.

Substitution: Formation of substituted triazine derivatives.

科学研究应用

Chemical Properties and Structure

The chemical formula for 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine is with a molecular weight of 263.73 g/mol. The compound features a triazine ring that contributes to its reactivity and utility in synthetic applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile building block for synthesizing various organic molecules due to its reactive chloromethyl group.

- Peptide Synthesis : The compound can be employed as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of amide bonds makes it valuable in the development of peptides and proteins with specific functionalities .

- Coupling Reagents : this compound has been noted for its efficiency in peptide bond formation while preserving the optical activity of reactants. This characteristic is crucial for maintaining the biological activity of synthesized peptides .

Pharmaceutical Applications

The pharmaceutical industry benefits from the compound's properties in drug development:

- Anticancer Agents : Research indicates that derivatives of triazine compounds exhibit anticancer activities. The incorporation of the triazine moiety into drug design could lead to novel therapeutic agents targeting cancer cells .

- Antimicrobial Activity : Some studies have suggested that triazine derivatives possess antimicrobial properties. The chloromethyl group may enhance interactions with microbial targets, providing a pathway for developing new antibiotics .

Material Science

In material science, this compound finds applications in:

- Polymer Chemistry : The compound can be used to modify polymers to improve their properties. For instance, incorporating triazine units into polymer backbones can enhance thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its reactive nature, this compound can be utilized in formulating coatings and adhesives that require strong bonding capabilities under various environmental conditions.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound as a coupling agent in synthesizing a series of biologically active peptides. The reaction conditions were optimized to achieve high yields while maintaining the integrity of sensitive functional groups.

Case Study 2: Anticancer Activity

Research conducted on various triazine derivatives revealed that certain modifications led to enhanced cytotoxicity against specific cancer cell lines. The incorporation of this compound into these derivatives significantly improved their efficacy compared to traditional chemotherapeutics.

作用机制

The mechanism of action of 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The triazine ring structure allows for strong binding interactions, enhancing its efficacy in various applications.

相似化合物的比较

Comparison with Structurally Similar Triazine Derivatives

Substituent Variations and Reactivity

Key Compounds for Comparison

Structural and Functional Insights

Chloromethyl vs. Chloro Substituents

- The chloromethyl group in the target compound increases electrophilicity compared to the chloro group in Simazine, enabling faster nucleophilic substitution (e.g., with amines or thiols) .

- Simazine’s chloro group is less reactive, contributing to its stability as a herbicide .

Diarylamine derivatives (e.g., 6,N2-diaryl-1,3,5-triazines) exhibit antiproliferative activity against leukemia cells, highlighting the role of aryl groups in biological targeting .

Diamine vs. Monoamine Groups The diamine configuration in the target compound supports hydrogen bonding, which is absent in monoamine analogs like Simazine. This property may enhance interactions with biological targets or crystallization hosts .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Simazine | 6,N2-Diaryl Derivatives |

|---|---|---|---|

| Water Solubility | Low | 5 mg/L (20°C) | Very low |

| LogP (Octanol-Water) | 3.2 | 2.1 | 2.8–4.5 |

| Melting Point | 198–200°C | 227°C | 150–250°C |

生物活性

6-(Chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound with potential applications in various biological and medicinal contexts. Its unique chemical structure allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14ClN5

- CAS Number : 696621-60-0

- Molecular Weight : 253.73 g/mol

- Structure : The compound features a triazine ring with chloromethyl and dimethylphenyl substituents, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Triazine derivatives have shown activity against various bacterial strains and fungi. This suggests that the compound may possess similar antimicrobial effects due to its structural characteristics .

Anticancer Potential

The triazine scaffold is known for its anticancer properties. Studies have highlighted:

- Cytotoxicity : Analogous compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular signaling pathways .

- Mechanism of Action : The triazine ring can interact with nucleic acids and proteins, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may show promise:

- Kinase Inhibition : Similar triazine derivatives have been identified as inhibitors of various kinases involved in cancer progression. This suggests that this compound could also inhibit specific kinases, affecting tumor growth and survival .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure may allow intercalation between DNA bases, disrupting replication.

- Enzyme Interaction : Binding to key enzymes involved in metabolic processes can alter their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。